molecular formula C11H9N3O3 B1407409 [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid CAS No. 1780103-45-8

[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid

Cat. No. B1407409
M. Wt: 231.21 g/mol
InChI Key: CZANIHRAUUVNAD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known aliases. It may also include information on its discovery or synthesis.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This could involve a variety of techniques, including X-ray crystallography, NMR spectroscopy, and computational modeling, to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Structural Analysis and Synthesis

  • [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid and similar compounds have been explored in structural studies involving X-ray diffraction analysis, providing insights into their molecular configuration and potential interactions with other substances (Gubanova et al., 2020).
  • Research into the synthesis of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, reveals methods for their preparation and structural features, contributing to a deeper understanding of these types of chemicals (Chui et al., 2004).

Chemical Reactions and Properties

  • Studies have focused on the specific reactions of related compounds, such as pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, highlighting the unique chemical behaviors and potential applications in various fields (Gubanova et al., 2020).
  • Research on the crystal structure of compounds like fluroxypyr, which shares structural similarities, provides insights into the physical and chemical properties of these molecules (Park et al., 2016).

Potential Applications in Drug Development

  • The synthesis and antimicrobial activities of novel imide and Schiff's base derivatives from similar pyrimidinyl compounds have been investigated, suggesting potential applications in pharmaceutical research (Sabry et al., 2013).
  • Development of novel triazole derivatives based on related chemical structures indicates the potential of these compounds in creating new drugs with diverse biological applications (Mottaghinejad & Alibakhshi, 2018).

Quantum Chemical Studies

  • Quantum chemical investigations of molecular properties of substituted pyrrolidinones, which are structurally related, highlight the significance of these compounds in understanding molecular interactions and properties (Bouklah et al., 2012).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any other potential hazards. It could also involve looking at its environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


I hope this general outline is helpful. If you have a specific compound or topic you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

2-(6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-9(16)5-7-6-13-10(14-11(7)17)8-3-1-2-4-12-8/h1-4,6H,5H2,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZANIHRAUUVNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid
Reactant of Route 2
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid
Reactant of Route 3
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid
Reactant of Route 4
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid
Reactant of Route 5
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid
Reactant of Route 6
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid

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